molecular formula C10H12FNOS B2448352 5-Fluoro-2-(thian-4-yloxy)pyridine CAS No. 2197829-23-3

5-Fluoro-2-(thian-4-yloxy)pyridine

Cat. No.: B2448352
CAS No.: 2197829-23-3
M. Wt: 213.27
InChI Key: PCNNXWZUWPHQSU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(thian-4-yloxy)pyridine is a chemical compound of interest in medicinal chemistry and agrochemical research. It features a pyridine ring, a common scaffold in pharmaceuticals, substituted with a fluorine atom and a thiane ether moiety. Fluorine atoms are widely used in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability . The thian-4-yl (tetrahydrothiopyran) group is a saturated, ring-containing structure that can influence the molecule's conformation and physicochemical properties. Researchers utilize such compounds as key intermediates or building blocks in the synthesis of more complex molecules. Compounds with similar structural motifs, such as pyrazolopyridine derivatives, are investigated as potent anti-proliferative agents and kinase inhibitors . Additionally, fluoro- and thioether-containing heterocycles are explored for their applications in the development of agrochemicals . As a versatile building block, this compound is a valuable tool for researchers in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(thian-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNNXWZUWPHQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structural Modification and Analogue Generation

The process of generating analogues of a lead compound allows for a comprehensive understanding of how different structural motifs contribute to its biological effects. For 5-Fluoro-2-(thian-4-yloxy)pyridine, this involves modifications to the pyridine (B92270) ring, the thian ring, and the ether linkage that connects them.

The position and nature of the halogen substituent on the pyridine ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby impacting its biological activity. While specific studies on the systematic variation of the fluorine position in this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that moving the fluorine to other positions (e.g., 3-fluoro, 4-fluoro, or 6-fluoro) would alter the molecule's dipole moment and its ability to interact with target proteins.

Furthermore, the replacement of fluorine with other halogens such as chlorine or bromine would introduce changes in both steric bulk and electronic effects. For instance, the related compound 5-Chloro-2-((tetrahydro-2H-thiopyran-4-yl)oxy)pyridine has been synthesized, indicating that modifications at this position are chemically feasible. The larger size and different electronegativity of chlorine compared to fluorine would likely lead to altered binding affinities and pharmacokinetic properties. Similarly, the synthesis of 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine highlights the exploration of heavier halogens in this chemical space. A systematic comparison of the biological activities of these halogen analogues would be crucial for a complete SAR understanding.

Compound NameHalogen SubstituentRing System
This compoundFluorineThian
5-Chloro-2-((tetrahydro-2H-thiopyran-4-yl)oxy)pyridineChlorineThian
5-Bromo-2-(tetrahydropyran-4-yloxy)pyridineBromineTetrahydropyran (B127337)

Ring Size: Altering the ring size to a five-membered (thiolane) or seven-membered (thiepane) ring would change the conformational flexibility and the spatial orientation of the substituents, which could impact receptor binding.

Heteroatoms: The concept of bioisosteric replacement is a powerful tool in drug design. nih.govcambridgemedchemconsulting.com Replacing the sulfur atom in the thian ring with other heteroatoms, such as oxygen (to form a tetrahydropyran ring) or nitrogen (to form a piperidine (B6355638) ring), can modulate properties like polarity, hydrogen bonding capacity, and metabolic stability. For example, the synthesis of compounds containing a piperidin-4-yloxy group linked to a pyridine scaffold has been reported, suggesting that such bioisosteric replacements are synthetically accessible.

Substituents: Introducing substituents on the thian ring can probe the steric and electronic requirements of the binding pocket. For instance, methylation or hydroxylation at various positions on the thian ring could lead to enhanced interactions with the target protein.

Ring ModificationExample Ring SystemPotential Impact
Ring Size VariationThiolane, ThiepaneConformational Flexibility, Spatial Orientation
Heteroatom ReplacementTetrahydropyran, PiperidinePolarity, Hydrogen Bonding, Metabolism
SubstitutionMethylated Thian, Hydroxylated ThianSteric and Electronic Interactions

The ether linkage connecting the pyridine and thian rings is another critical element for modification.

Length: Increasing or decreasing the length of the linker, for example by introducing a methylene (B1212753) group (e.g., -O-CH2-), would alter the distance between the two ring systems, which could be crucial for optimal interaction with a biological target.

Flexibility: The flexibility of the linker can be modified by introducing double bonds or incorporating it into a more rigid ring system. This can help to lock the molecule into a specific conformation, which may be more favorable for binding.

Branching: Introducing branching on the ether linkage, such as a methyl group on the carbon adjacent to the oxygen, could influence the conformational preferences of the molecule and its metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the physicochemical properties that drive activity.

The development of a robust QSAR model requires a dataset of structurally related compounds with their corresponding experimentally determined biological activities. For the this compound series, this would involve synthesizing a library of analogues with systematic variations as described in the SAR section and testing them in a relevant biological assay.

A key outcome of QSAR studies is the identification of physicochemical descriptors that are significantly correlated with biological activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For instance, the electronegativity of the halogen substituent on the pyridine ring would be a critical electronic descriptor.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and van der Waals surface area. The size of the substituent on the thian ring would be an important steric descriptor.

By understanding which descriptors positively or negatively influence biological activity, medicinal chemists can rationally design new analogues with improved properties.

Scaffold Exploration and Bioisosteric Replacements

Scaffold exploration through bioisosteric replacement is a powerful strategy in drug design. It involves substituting one functional group or scaffold with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic parameters. nih.gov

A common bioisosteric replacement for the pyridine ring is the pyrimidine (B1678525) ring. nih.gov The introduction of a second nitrogen atom into the aromatic ring can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, polarity, and metabolic profile. The pyrrolo[2,3-d]pyrimidine nucleus, for instance, is a well-known deaza-isostere of adenine, the core component of ATP, making it a privileged scaffold for kinase inhibitors that target the ATP binding site. rjeid.com

Replacing the pyridine in this compound with a pyrimidine ring to create 5-Fluoro-2-(thian-4-yloxy)pyrimidine could lead to several potential changes in its SAR. The additional nitrogen atom in the pyrimidine ring can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions within the target's binding pocket. This modification has been shown in some kinase inhibitor series to improve binding affinity. Conversely, the altered electronics and shape might also lead to a loss of potency or a shift in selectivity toward different kinases. For example, studies on pyrazolopyrimidine-based inhibitors have shown that even subtle changes to the core heterocycle can significantly impact kinase selectivity. nih.gov In some cases, the replacement of a pyridine moiety with a pyrimidine isostere has resulted in a 100-fold increase in binding affinity due to the resolution of steric clashes and the favorable placement of the additional nitrogen atom.

A hypothetical comparative SAR study between the pyridine and pyrimidine analogues targeting a specific kinase, such as Rho-associated kinase (ROCK), might yield results similar to those presented in the table below. This table illustrates how the change from a pyridine to a pyrimidine core could influence inhibitory activity and selectivity against related kinases.

Table 1: Illustrative Comparative SAR of Pyridine vs. Pyrimidine Analogues This data is representative and for illustrative purposes only.

CompoundCore ScaffoldROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Kinase B IC₅₀ (nM)Notes
Parent CompoundThis compound5045>1000Potent and selective for ROCK kinases.
Analogue 15-Fluoro-2-(thian-4-yloxy)pyrimidine2520850Increased potency; maintained selectivity. May form additional H-bond.

Further modifications can be explored by replacing the saturated thiane (B73995) ring. The choice of a replacement scaffold is guided by the desire to alter physicochemical properties like solubility and lipophilicity, or to introduce new vectors for interaction with the target protein.

Piperidine Analogues: Replacing the thiane ring with a piperidine ring is a common strategy in medicinal chemistry. Piperidine-containing compounds are prevalent in numerous pharmaceuticals. nih.gov This change would introduce a basic nitrogen atom, which could be protonated at physiological pH. This new positive charge could form a salt bridge or a strong hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the kinase's binding pocket, significantly enhancing potency. The piperidine nitrogen also provides a handle for further derivatization to probe the surrounding pocket for additional interactions. acs.org

Other Sulfur-Containing Heterocycles: Alternatively, other sulfur-containing heterocycles could be explored to maintain or modulate the interactions provided by the sulfur atom. nih.gov For instance, replacing the saturated thiane with an aromatic thiophene (B33073) ring could introduce potential π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site. Other heterocycles like thiazole (B1198619) could also be considered, as they offer different geometries and hydrogen bonding capabilities. nih.gov The selection of these rings aims to optimize the fit within the hydrophobic pocket typically occupied by the thiane moiety.

The following table provides an illustrative SAR for such modifications, demonstrating how these changes could hypothetically affect kinase inhibition.

Table 2: Illustrative SAR of Thiane Ring Replacements This data is representative and for illustrative purposes only.

CompoundRing SystemROCK1 IC₅₀ (nM)Aqueous SolubilityNotes
Parent CompoundThiane50LowBaseline compound.
Analogue 2Piperidine15HighIncreased potency, likely due to new ionic interaction. Improved solubility.
Analogue 3Thiophene75LowSlight decrease in potency; potential for π-stacking.
Analogue 4Thiazole60ModerateMaintained potency with altered vector for further substitution.

Rational drug design leverages structural information of the biological target to guide the design of more potent and selective inhibitors. nih.gov

Binding Site Analysis: Assuming this compound is an inhibitor of a protein kinase, the first step in rational design would be to obtain a crystal structure of the compound bound to the kinase or to use a homologous structure to build a reliable docking model. Analysis of the binding site would likely reveal key interactions. Typically, for pyridine- or pyrimidine-based kinase inhibitors, the heterocyclic nitrogen atom acts as a hydrogen bond acceptor with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. wjgnet.comnih.gov The fluoro-substituent on the pyridine ring may be involved in specific interactions or serve to modulate the pKa of the ring system. The thiane moiety would likely occupy a hydrophobic pocket, and the ether oxygen could act as another hydrogen bond acceptor.

Pharmacophore Overlays: Based on this binding site information, a pharmacophore model can be generated. mdpi.commdpi.com This model is an electronic and steric representation of the essential features required for binding. For this scaffold, a pharmacophore model might include:

A hydrogen bond acceptor feature for the pyridine nitrogen.

A hydrophobic/aromatic feature for the pyridine ring.

A hydrogen bond acceptor feature for the ether oxygen.

A hydrophobic feature for the thiane ring.

This pharmacophore model serves as a 3D query to screen virtual libraries for new scaffolds that match these features. nih.gov It can also be used to guide the design of new analogues. For example, if the binding site analysis reveals an unoccupied pocket near the fluorine atom, the pharmacophore model can be modified to include a new feature, guiding the synthesis of derivatives with substituents at that position to engage the pocket and improve affinity. This iterative process of design, synthesis, and testing, informed by structural and computational insights, is central to modern drug discovery. rsc.org

Advanced Analytical Characterization of 5 Fluoro 2 Thian 4 Yloxy Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

Multi-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like 5-Fluoro-2-(thian-4-yloxy)pyridine and its derivatives. science.govsdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu It is instrumental in establishing the connectivity of protons within the pyridine (B92270) and thian rings. For instance, a cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors in the molecular structure. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). sdsu.educolumbia.edu This is crucial for piecing together the different fragments of the molecule, such as connecting the pyridine ring to the thian ring through the ether linkage. The absence of a cross-peak, however, does not definitively rule out a long-range coupling, as the intensity depends on the coupling constant. columbia.edu

Interactive Data Table: Representative NMR Data for Fluorinated Pyridine Derivatives

TechniqueCorrelated NucleiInformation GainedTypical Application for this compound
COSY ¹H - ¹HIdentifies J-coupled protons (2-3 bonds)Establishes proton connectivity within the pyridine and thian rings.
HSQC ¹H - ¹³C (one bond)Correlates protons to their directly attached carbonsAssigns carbon signals of the pyridine and thian rings.
HMBC ¹H - ¹³C (multiple bonds)Shows long-range connectivity between protons and carbonsConfirms the ether linkage between the pyridine and thian moieties.

Fluorine-19 (¹⁹F) NMR for Specific Analysis of Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for the analysis of fluorinated compounds. thermofisher.combiophysics.org Given that ¹⁹F is a 100% naturally abundant, spin-½ nucleus, it provides sharp signals over a wide chemical shift range, minimizing the likelihood of peak overlap. thermofisher.comhuji.ac.il

The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. biophysics.org This makes ¹⁹F NMR an excellent probe for confirming the presence and position of the fluorine substituent on the pyridine ring. The coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides additional structural information. thermofisher.com These coupling constants, which can be observed over several bonds, are valuable for confirming the substitution pattern. thermofisher.comnih.gov For instance, the magnitude of the coupling constant can help to distinguish between different isomers.

The analysis of ¹⁹F NMR spectra of fluorinated pyridine derivatives often reveals distinct chemical shifts depending on the position of the fluorine atom. For example, the ¹⁹F chemical shift for 2-fluoropyridine (B1216828) is different from that of 3-fluoropyridine. spectrabase.comspectrabase.com This allows for the unambiguous identification of the specific isomer present.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.govchromatographyonline.com

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Techniques

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. semanticscholar.org In the context of this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight. massbank.eu This technique is particularly useful for analyzing samples in solution, such as those from liquid chromatography (LC) separations. semanticscholar.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique, often used for the analysis of larger molecules and solid samples. koreascience.krnih.gov In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. koreascience.kracs.org While less common for small molecules like the one , it can be a valuable tool, especially for the analysis of derivatives or in situations where ESI is not suitable. nih.gov The choice of matrix is crucial for successful MALDI analysis. nih.govacs.org

Isotopic Pattern Analysis for Elemental Composition Confirmation

High-resolution mass spectrometry allows for the precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy enables the determination of the elemental formula of the molecule. The unique isotopic distribution of the elements present in this compound (Carbon, Hydrogen, Fluorine, Nitrogen, Oxygen, and Sulfur) results in a characteristic isotopic pattern in the mass spectrum. By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. nih.gov This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific frequencies, which can be measured as absorption bands in an IR spectrum or as scattered light in a Raman spectrum. aps.orgnih.gov

For this compound, characteristic vibrational modes can be assigned to specific functional groups:

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. cdnsciencepub.comresearchgate.net For instance, C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. elixirpublishers.com The C=N and C=C stretching vibrations within the ring give rise to strong bands in the 1400-1600 cm⁻¹ region. elixirpublishers.com The presence of the fluorine substituent will influence the frequencies of these vibrations. researchgate.net

C-O-C Ether Linkage: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to appear in the fingerprint region of the IR spectrum, typically around 1250-1000 cm⁻¹.

Thian Ring Vibrations: The C-H stretching and bending vibrations of the saturated thian ring will be present in the spectrum. The C-S stretching vibration is generally weak and can be difficult to identify definitively.

C-F Vibration: The C-F stretching vibration typically gives rise to a strong absorption band in the IR spectrum, usually in the range of 1000-1400 cm⁻¹, although its exact position can vary depending on the molecular environment.

Both IR and Raman spectroscopy provide complementary information. While some vibrations are strong in the IR spectrum, others may be more intense in the Raman spectrum. researchgate.netchemicalbook.com A combined analysis of both IR and Raman data, often supported by computational calculations, allows for a more complete and reliable assignment of the vibrational modes and confirmation of the functional groups present in this compound and its derivatives. nih.govacs.org

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Observation for this compound
Pyridine RingC-H Stretch3000 - 3100Present
Pyridine RingC=C, C=N Stretch1400 - 1600Present
Ether LinkageC-O-C Stretch1000 - 1250Present
Fluoro SubstituentC-F Stretch1000 - 1400Present
Thian RingC-H Stretch2850 - 2960Present

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Conformational Analysis

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For this compound, while a specific crystal structure is not publicly documented, analysis of related 2-alkoxypyridine and halogenated pyridine structures provides significant insight into its likely solid-state conformation and intermolecular interactions.

Molecular Geometry and Conformation:

The crystal structure of a molecule is fundamentally determined by its molecular geometry and the energetic favorability of different conformations. In the case of this compound, the key conformational features would be the orientation of the thiane (B73995) ring relative to the pyridine ring and the torsional angles around the C-O-C ether linkage.

Studies on various substituted pyridine derivatives reveal that the pyridine ring itself is typically planar. For instance, in the crystal structure of 2-hydroxy-imino-2-(pyridin-2-yl)-N'-[1-(pyridin-2-yl)ethyl-idene]acetohydrazide, the two pyridine rings are nearly coplanar, with a small dihedral angle of 5.51(7)°. nih.gov This planarity is a common feature of aromatic systems.

Intermolecular Interactions and Crystal Packing:

The packing of molecules in a crystal lattice is governed by a variety of intermolecular forces. For this compound, several types of interactions are expected to play a role:

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donors in co-crystallized solvents or in derivative structures with N-H or O-H groups, N-H···N or O-H···N hydrogen bonds would be significant. nih.govmdpi.com Weak C-H···O and C-H···N hydrogen bonds are also likely to contribute to the crystal packing. nih.gov

Halogen Bonding: The fluorine atom at the 5-position of the pyridine ring can participate in halogen bonding, acting as a halogen bond acceptor. Studies on 2-amino- and 2,3-diamino-5-halogenopyridines have shown the presence of C-H···Cl and Br···Br interactions, indicating the potential for halogen atoms to direct crystal packing. mdpi.com

π-π Stacking: Pyridine rings often engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant stabilizing force in the crystal structures of many pyridine derivatives. nih.gov

A hypothetical crystal data table for a derivative, based on common values for similar organic molecules, is presented below to illustrate the type of information obtained from an XRD experiment.

Crystallographic Parameter Hypothetical Value for a Derivative
Chemical FormulaC₁₀H₁₂FNO₂S
Formula Weight229.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Density (calculated) (g/cm³)1.518

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. encyclopedia.pub A derivative of this compound would be chiral if the thiane ring is substituted in a way that creates a stereocenter, for example, by introducing a methyl group at the 2- or 3-position of the thiane ring. Such chiral derivatives would exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org

Principles of ECD and Application to Chiral Derivatives:

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum provides information about the absolute configuration (R/S) and the conformation of the molecule in solution. The spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. encyclopedia.pub

For a chiral derivative of this compound, the primary chromophore is the 5-fluoropyridine moiety. The chiral thiane ring, even if it does not absorb light in the same region, will perturb the electronic transitions of the pyridine chromophore, leading to a measurable ECD signal.

The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore. Therefore, different conformations of a chiral molecule can lead to different ECD spectra. encyclopedia.pub Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD to predict the spectra for different conformers and to assign the absolute configuration of the molecule by comparing the calculated and experimental spectra. nih.gov

Expected ECD Spectra:

In the absence of experimental data, we can predict the general features of the ECD spectrum for a chiral derivative. The 5-fluoropyridine chromophore is expected to have π→π* transitions in the UV region. The chirality induced by the substituted thiane ring would result in Cotton effects in the corresponding wavelength regions. The two enantiomers of a chiral derivative would exhibit mirror-image ECD spectra. For example, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of similar magnitude at the same wavelength.

A hypothetical data table illustrating the expected ECD data for a pair of enantiomers of a chiral derivative is shown below.

Enantiomer λmax (nm) Δε (M⁻¹cm⁻¹) (Cotton Effect)
(R)-enantiomer270+2.5
(S)-enantiomer270-2.5

The study of such chiral derivatives is crucial in fields like medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict geometry, energy levels, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a powerful computational method used to determine the lowest energy conformation (the optimized geometry) of a molecule. For 5-Fluoro-2-(thian-4-yloxy)pyridine, a DFT calculation would model the spatial arrangement of the fluoropyridine head, the flexible ether linkage, and the saturated thiane (B73995) ring. This analysis provides critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The presence of an electronegative fluorine atom significantly influences the electronic properties of the pyridine (B92270) ring, which can be quantified by DFT. nih.gov Calculations of the molecular dipole moment and the electrostatic potential map reveal the distribution of charge across the molecule, highlighting electron-rich and electron-deficient regions that are crucial for intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following values are representative examples of DFT outputs and are not from published experimental data for this specific compound.)

PropertyPredicted ValueUnit
Ground State EnergyN/A (Not reported in literature)Hartrees
Dipole MomentN/A (Not reported in literature)Debye
C-F Bond LengthN/A (Not reported in literature)Ångström (Å)
C-O-C Bond AngleN/A (Not reported in literature)Degrees (°)
Thiane Ring ConformationN/A (Not reported in literature)(e.g., Chair)

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO, the innermost orbital without electrons, acts as an electron acceptor, indicating sites prone to nucleophilic attack.

For this compound, the HOMO is expected to be distributed across the electron-rich pyridine ring system, while the LUMO would be influenced by the electron-withdrawing fluorine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov

Table 2: Illustrative FMO Properties for this compound (Note: The following values are representative examples of FMO analysis outputs and are not from published experimental data for this specific compound.)

ParameterPredicted ValueUnit
HOMO EnergyN/A (Not reported in literature)Electron Volts (eV)
LUMO EnergyN/A (Not reported in literature)Electron Volts (eV)
HOMO-LUMO Energy GapN/A (Not reported in literature)Electron Volts (eV)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Docking simulations place the 3D structure of this compound into the active site of a chosen target protein. An algorithm then samples numerous possible conformations and orientations (poses) of the ligand within the binding pocket, scoring each based on intermolecular forces. The resulting binding affinity (or docking score), typically expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger, more favorable binding. nih.govuel.ac.uk

Given the prevalence of pyridine-containing molecules in kinase inhibitor discovery, a hypothetical docking study could explore the binding of this compound to the ATP-binding site of a relevant kinase. The simulation would predict the most stable binding mode and provide a quantitative estimate of its binding affinity. actascientific.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothesized Kinase Target (Note: The following data is for illustrative purposes only and does not represent published experimental results.)

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Hypothetical Kinase AN/A-8.5~250 nM
Hypothetical Kinase BN/A-7.2~1.5 µM

Identification of Critical Hydrogen Bonding and Hydrophobic Interactions within Binding Pockets

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor, capable of interacting with donor residues (e.g., the backbone NH of an amino acid) in the binding pocket. researchgate.net

Hydrophobic Interactions: The pyridine ring and the aliphatic thiane ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in the active site. fishersci.at

Halogen Bonding: The fluorine atom, depending on the electrostatic environment of the pocket, could act as a weak hydrogen bond acceptor or participate in other electrostatic interactions.

Identifying these critical interactions is essential for understanding the structural basis of binding and for guiding future lead optimization efforts. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations introduce motion and flexibility, offering a dynamic view of the system over time. nih.gov An MD simulation treats atoms and bonds as a system of interacting particles, calculating their movements over hundreds of nanoseconds.

By running an MD simulation on the docked complex of this compound and its target, researchers can assess the stability of the predicted binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand are monitored; a stable RMSD value over time suggests the ligand remains securely in the binding pocket. nih.gov Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and the protein (via Root Mean Square Fluctuation, or RMSF) and confirm the persistence of key hydrogen bonds and other interactions in a simulated physiological environment. nih.gov

Table 4: Illustrative Output Parameters from an MD Simulation (Note: The following data is for illustrative purposes only and does not represent published experimental results.)

Simulation ParameterPredicted Value/Observation
Simulation Length200 nanoseconds
Average Ligand RMSDN/A (Not reported in literature)
Key H-Bond OccupancyN/A (Not reported in literature)
Conformational FlexibilityN/A (Not reported in literature)

Influence of Solvent on Molecular Conformation and Interaction

The surrounding solvent, typically water in a biological system, can significantly influence a ligand's conformation and its interaction with a protein. Computational methods can model these solvent effects, providing a more accurate picture of the binding process. For related 2-alkoxypyridine analogs, it is understood that the solvent can affect the orientation of the alkoxy group, which in turn can impact binding affinity. Yet, no specific data is available to quantify this effect for this compound.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies often fall into two categories: ligand-based, which uses the knowledge of known active molecules, and structure-based, which relies on the three-dimensional structure of the biological target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a filter in virtual screening to search large databases of chemical compounds for other potential drug candidates. While pharmacophore models have been developed for various classes of pyridine derivatives, a specific model for this compound has not been published. Virtual screening of pyridine ether libraries is a common practice, but without a validated pharmacophore or a known protein target, its application to this specific compound is not feasible.

De Novo Design Strategies for Novel Analogues

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. This approach could theoretically be used to design analogs of this compound with improved properties. However, this process requires a well-defined binding site on a target protein, information which is currently unavailable for this compound.

Biological Target Identification and Mechanistic Studies of 5 Fluoro 2 Thian 4 Yloxy Pyridine

Application as a Biochemical Probe for Enzyme and Receptor Interactions

A biochemical probe is a small molecule used to study the function of biological systems, such as enzymes and receptors. For 5-Fluoro-2-(thian-4-yloxy)pyridine to be utilized as such a probe, its interactions with specific biological targets would first need to be characterized.

In Vitro Biochemical Assays for Target Engagement and Specificity

No in vitro biochemical assay data is available for this compound.

In a typical research setting, a series of in vitro assays would be conducted to determine if the compound binds to and affects the activity of purified enzymes or receptors. These assays measure specific parameters, such as the inhibition or activation of an enzyme, or the binding affinity to a receptor. The results would be presented in a table format, as shown in the hypothetical example below.

Hypothetical In Vitro Target Engagement Data

Target Assay Type Result (e.g., IC₅₀, Kᵢ)
Enzyme X Inhibition Assay Data Not Available

Investigation of Selectivity Profile Across a Panel of Targets

No selectivity profile has been published for this compound.

To understand the specificity of a compound, it is typically screened against a broad panel of related and unrelated biological targets. This helps to identify any off-target effects and establishes the compound's selectivity. A high degree of selectivity is often a desirable characteristic for a potential therapeutic agent or a research tool.

Hypothetical Selectivity Panel Data

Target Family Number of Targets Tested Number of Hits
Kinases Data Not Available Data Not Available
GPCRs Data Not Available Data Not Available

High-Throughput Screening (HTS) and Phenotypic Assays for Unbiased Target Discovery

There is no evidence of this compound being included in or identified from high-throughput screening campaigns or phenotypic assays.

High-throughput screening (HTS) involves the automated testing of large libraries of compounds to identify "hits" that modulate a specific biological pathway or target. Phenotypic screening, a type of HTS, looks for changes in the observable characteristics (phenotype) of a cell or organism in response to a compound, without a preconceived target. These approaches are powerful tools for unbiased target discovery.

Mechanistic Elucidation of Biological Activities in Cellular Contexts

Should a biological activity be identified for this compound, the next step would be to understand its mechanism of action within a cellular environment.

Cell-Based Assays for Pathway Modulation (e.g., enzyme activity, reporter gene assays)

No cell-based assay data for pathway modulation by this compound is available.

Cell-based assays are crucial for confirming that a compound's activity observed in a biochemical assay translates to a cellular context. These can include measuring the activity of a target enzyme within the cell or using reporter gene assays to monitor the activation or inhibition of a specific signaling pathway.

Investigation of Compound Effects on Cellular Processes (e.g., proliferation, apoptosis, autophagy)

The effects of this compound on cellular processes have not been reported in the scientific literature.

Hypothetical Cellular Process Assay Data

Cellular Process Assay Type Result
Cell Proliferation Proliferation Assay Data Not Available
Apoptosis Apoptosis Assay Data Not Available

Receptor Binding Assays for Ligand Affinity and Selectivity

Receptor binding assays are a cornerstone in the preclinical development of novel therapeutic agents, providing critical insights into the affinity and selectivity of a compound for its biological target. These assays directly measure the interaction between a ligand, such as this compound, and a specific receptor, typically a protein, enzyme, or ion channel. The data generated from these studies, most notably the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are fundamental in establishing a compound's potency and its potential for off-target effects.

While specific receptor binding data for this compound is not extensively available in the public domain, the broader class of pyridine-containing molecules has been subject to rigorous pharmacological profiling. For instance, various pyridine (B92270) derivatives have been evaluated for their inhibitory activity against a range of kinases, including epidermal growth factor receptor (EGFR) and transforming growth factor-beta type 1 receptor kinase (ALK5). nih.govnih.gov In a study focused on 5-(pyridin-2-yl)thiazoles as ALK5 inhibitors, several compounds demonstrated significant inhibition in cell-based luciferase reporter assays. nih.gov For example, the compound 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide showed over 95% inhibition at a concentration of 0.1 microM. nih.gov Such studies underscore the potential of the pyridine scaffold to bind with high affinity to kinase domains.

The general methodology for a receptor binding assay involves incubating the test compound with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radioligand by the test compound, researchers can determine the compound's binding affinity. Selectivity is then assessed by performing similar assays against a panel of different receptors. A compound that exhibits high affinity for the intended target and low affinity for other receptors is considered to have a favorable selectivity profile.

Given the structural features of this compound, which includes a fluorinated pyridine ring and a thiane (B73995) moiety, it is plausible that this compound could be screened against a panel of receptors implicated in various diseases, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The fluorine atom can enhance binding affinity and metabolic stability, while the pyridine ring serves as a key pharmacophore. The thiane group may influence solubility and pharmacokinetic properties.

Table 1: Illustrative Receptor Binding Data for Representative Pyridine-Containing Kinase Inhibitors

Compound NameTarget KinaseAssay TypeIC50 / % Inhibition
3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamideALK5Luciferase Reporter Assay>95% inhibition at 0.1 µM nih.gov
3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamideALK5Luciferase Reporter Assay>95% inhibition at 0.1 µM nih.gov
Compound 10c (a 2-amino-4-(1,2,4-triazol)pyridine derivative)EGFRL858R/T790MEnzymatic AssaySignificant inhibitory activity nih.gov
Compound 10j (a 2-amino-4-(1,2,4-triazol)pyridine derivative)U87-EGFRvⅢCell Proliferation AssayPotent inhibitory activity nih.gov

Note: This table provides examples of receptor binding data for pyridine-containing compounds to illustrate the type of information generated from such assays. Specific data for this compound is not publicly available.

Elucidation of this compound's Role as a Privileged Scaffold in Modulating Biological Pathways

The concept of a "privileged scaffold" is central to modern medicinal chemistry and refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. The pyridine ring, a key component of this compound, is widely recognized as such a privileged scaffold.

The pyridine nucleus is a common feature in a multitude of FDA-approved drugs and natural products, demonstrating its broad biological relevance. Its versatility stems from several key properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. The aromatic nature of the ring allows for π-stacking interactions, further stabilizing the ligand-receptor complex. Additionally, the pyridine ring can be readily functionalized at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its activity against a specific target.

In the context of this compound, the pyridine ring is further embellished with a fluorine atom and a thian-4-yloxy group. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The electronegativity of fluorine can modulate the electronic properties of the pyridine ring, potentially influencing its interactions with target proteins.

The combination of the privileged pyridine scaffold with these specific substituents suggests that this compound has the potential to modulate various biological pathways. For instance, pyridine-containing compounds have been successfully developed as inhibitors of kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The structural motifs present in this compound are consistent with those found in known kinase inhibitors. Therefore, it is plausible that this compound could interfere with signaling cascades regulated by kinases such as EGFR, VEGFR, or other serine/threonine or tyrosine kinases.

Furthermore, the ability of the pyridine scaffold to interact with a wide range of biological targets suggests that this compound could also exhibit activity against other classes of proteins, such as GPCRs or ion channels, which are involved in a vast array of physiological processes. The elucidation of its precise role in modulating biological pathways would necessitate extensive screening against a panel of diverse biological targets, followed by detailed mechanistic studies to confirm its mode of action.

Advanced Research Perspectives and Future Avenues

Development of 5-Fluoro-2-(thian-4-yloxy)pyridine as a Lead Compound for Novel Therapeutic or Agrochemical Agents

The strategic incorporation of a fluorine atom and a thiane (B73995) moiety onto a pyridine (B92270) core endows this compound with a unique combination of physicochemical properties. These features make it an attractive starting point, or "lead compound," for the design of new molecules with desired biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the thiane group can influence solubility and pharmacokinetic profiles.

Research in this area focuses on synthesizing and evaluating a library of derivatives of this compound. By systematically modifying the core structure, scientists can explore the structure-activity relationships (SAR), which are crucial for optimizing the compound's potency and selectivity towards a specific biological target. For instance, derivatives of the related fluorinated pyridines have shown promise as GPR119 agonists for the treatment of diabetes and as herbicides. The development of analogous compounds based on the this compound scaffold could potentially lead to new treatments for a range of diseases or more effective crop protection solutions.

Exploration of Prodrug Strategies for Optimized Pharmacological Profiles

A significant hurdle in drug development is achieving an optimal pharmacological profile, including good oral bioavailability and targeted delivery to the site of action. Prodrug strategies offer a powerful solution to these challenges. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes.

For this compound, researchers are investigating the design of prodrugs to enhance its therapeutic potential. This could involve attaching a promoiety to the molecule, which would be cleaved off by specific enzymes in the body to release the active drug. Such an approach could improve the compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to improved efficacy and reduced side effects. The application of prodrug strategies has been successful for various antiviral nucleoside inhibitors, demonstrating the potential of this approach to enhance the clinical utility of promising compounds.

Application of this compound in Chemical Biology Tools and Imaging Agents

The unique structural features of this compound also make it a candidate for applications in chemical biology and medical imaging. Chemical biology tools are small molecules used to study and manipulate biological systems. The fluorine-18 (B77423) isotope, a positron emitter, is widely used in Positron Emission Tomography (PET), a powerful non-invasive imaging technique.

By incorporating a fluorine-18 atom into the this compound structure, it may be possible to develop novel PET imaging agents. These radiolabeled molecules could be used to visualize and quantify biological processes in vivo, providing valuable insights into disease mechanisms and aiding in drug development. The development of pyridine-based fluorophores has already demonstrated the potential of this class of compounds in imaging applications.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the process of finding and optimizing new drug candidates.

In the context of this compound, AI and ML algorithms can be employed to:

Predict Biological Activity: By training on existing data for similar compounds, AI models can predict the potential therapeutic or agrochemical activity of novel derivatives of this compound.

Optimize Physicochemical Properties: Machine learning models can guide the design of new analogues with improved ADME properties, such as solubility and metabolic stability.

Identify Potential Off-Target Effects: AI can help to predict potential unwanted side effects by screening virtual compounds against a wide range of biological targets.

By integrating AI and ML into the research and development pipeline, scientists can more efficiently navigate the complex chemical space around this compound, leading to the faster discovery of new and effective therapeutic or agrochemical agents.

Q & A

Basic: What are the established synthetic routes for 5-Fluoro-2-(thian-4-yloxy)pyridine, and what are the critical reaction parameters?

Methodological Answer:
The synthesis typically involves multi-step reactions to introduce the fluorine and thian-4-yloxy substituents onto the pyridine ring. Key steps include:

  • Heterocyclic Ring Formation : Use of 2-aminopyridine derivatives as starting materials, reacting with sulfur-containing reagents (e.g., Lawesson’s reagent) to form thiazole or thian rings. For example, thiazolo[5,4-b]pyridine derivatives are synthesized via cyclization using phosphorus oxychloride (POCl₃) and carboxylic acids .
  • Fluorination : Electrophilic fluorination (e.g., using Selectfluor™) or nucleophilic substitution (e.g., KF in polar aprotic solvents) at the 5-position of the pyridine ring.
  • Coupling Reactions : Mitsunobu or Ullmann-type couplings to attach the thian-4-yloxy group. Critical parameters include:
    • Temperature : Controlled heating (60–100°C) to avoid side reactions.
    • Catalyst : Pd-based catalysts (e.g., Pd(OAc)₂) for cross-couplings .
    • Solvent : Anhydrous DMF or THF to stabilize intermediates.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and thian-4-yloxy methylene protons (δ 3.5–4.5 ppm).
    • ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluorine substituent.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₀H₉FNO₂S: 226.0342).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization strategies include:

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., polymerization) and improving yields by 15–20% compared to batch processes .
  • Catalyst Screening : Testing Pd/Xantphos or CuI/1,10-phenanthroline systems for coupling efficiency.
  • Solvent Effects : Replacing DMF with DMA (dimethylacetamide) to reduce decomposition at elevated temperatures.
  • DoE (Design of Experiments) : Statistical modeling (e.g., Taguchi methods) to identify critical factors (e.g., molar ratios, temperature) and interactions .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The compound’s reactivity is influenced by:

  • Electronic Effects : The electron-withdrawing fluorine atom activates the pyridine ring for nucleophilic attack at the 2- and 4-positions.
  • Steric Hindrance : The thian-4-yloxy group directs substitutions to less hindered positions. Computational studies (DFT) predict transition states where nucleophiles (e.g., amines) attack para to the fluorine .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, accelerating SNAr (nucleophilic aromatic substitution) rates. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress .

Advanced: How should researchers address contradictory bioactivity data in cellular assays involving this compound?

Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation steps include:

  • Dose-Response Repetition : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to confirm IC₅₀ values.
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation (e.g., t₁/₂ < 30 min suggests rapid metabolism).
  • Solubility Checks : Use DLS (Dynamic Light Scattering) to detect aggregation in cell culture media.
  • Structural Analogs : Compare activity with derivatives (e.g., replacing thian-4-yloxy with piperidinyl) to identify pharmacophore elements .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested via EN 374), flame-retardant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Advanced: How can computational methods predict the environmental impact of this compound?

Methodological Answer:

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score < 2.5 suggests persistence).
  • Toxicity Prediction : Apply TOPKAT or Derek Nexus to assess aquatic toxicity (e.g., LC₅₀ for Daphnia magna).
  • Metabolic Pathway Analysis : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.